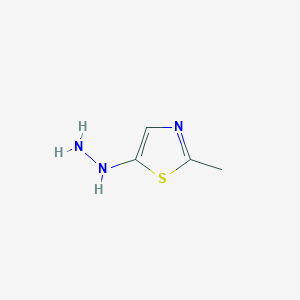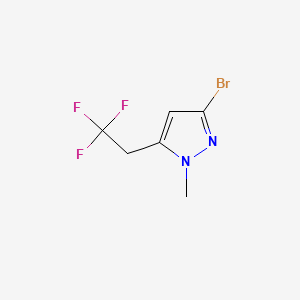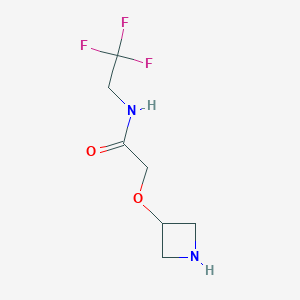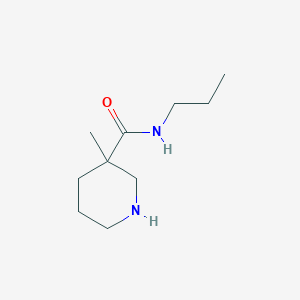![molecular formula C13H22O3 B13478107 Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-propyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The final product is typically subjected to rigorous quality control measures, including spectroscopic analysis and purity assessment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects.
Comparison with Similar Compounds
Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spiro compounds, such as:
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: Similar spirocyclic structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Oxaspiro[2.5]octane-4-one: Another spiro compound with distinct functional groups, resulting in different applications and properties.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of the ethyl ester group, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-3-5-10-6-8-13(9-7-10)11(16-13)12(14)15-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
UUVNEAPZWXNHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)C(O2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


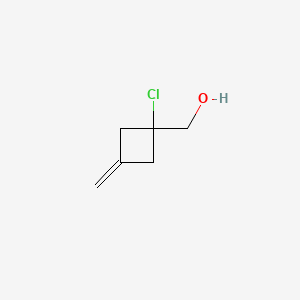
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
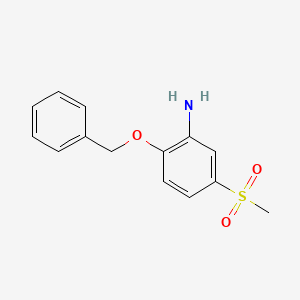
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)

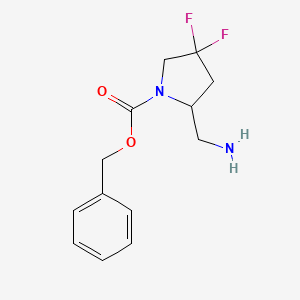

![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
